Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate

CAS No.: 1951438-82-6

Cat. No.: VC13584756

Molecular Formula: C16H19NO5

Molecular Weight: 305.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951438-82-6 |

|---|---|

| Molecular Formula | C16H19NO5 |

| Molecular Weight | 305.32 g/mol |

| IUPAC Name | dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C16H19NO5/c1-21-15(19)13-12(18)8-9-17(14(13)16(20)22-2)10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |

| Standard InChI Key | OYUQDMYUAQYUDR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC |

| Canonical SMILES | COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

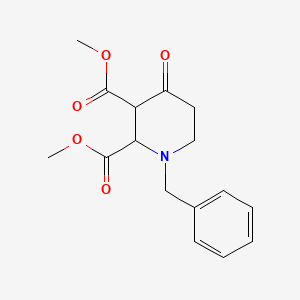

The compound’s IUPAC name is dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate, with the molecular formula C₁₆H₁₉NO₅ and a molecular weight of 305.32 g/mol. Key structural elements include:

-

A piperidine ring with a ketone group at the 4-position.

-

Two methyl ester groups at the 2- and 3-positions.

-

A benzyl substituent at the 1-position, introducing aromaticity and steric bulk .

The SMILES notation is COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC, and the InChIKey is OYUQDMYUAQYUDR-UHFFFAOYSA-N .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.233 ± 0.06 g/cm³ | |

| Boiling Point | 434.4 ± 45.0 °C | |

| pKa | 8.86 ± 0.40 | |

| Solubility | Soluble in organic solvents (e.g., DCM, THF); low aqueous solubility |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols starting from piperidine precursors. A representative route includes:

-

Cyclization: Formation of the piperidine ring via condensation of benzylamine with methyl acrylate under reflux conditions .

-

Esterification: Introduction of methyl ester groups using dimethyl carbonate or methyl chloroformate in the presence of a base (e.g., sodium methoxide) .

-

Benzylation: Attachment of the benzyl group via nucleophilic substitution or reductive amination .

Example Procedure:

A mixture of 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, dimethyl carbonate, and sodium hydride in anhydrous THF is refluxed for 6–12 hours. The product is purified via column chromatography (ethyl acetate/hexane gradient) .

Optimization Strategies

-

Catalyst Use: Transition metal catalysts (e.g., Pd/C) enhance yield in hydrogenolysis steps .

-

Protection-Deprotection: tert-Butyloxycarbonyl (Boc) groups are employed to protect reactive sites during synthesis .

Applications in Research and Industry

Medicinal Chemistry

-

Drug Intermediate: The compound’s rigid piperidine core mimics bioactive scaffolds in neurotransmitters and enzyme inhibitors. It has been utilized in synthesizing analogs with antimicrobial and anticancer activities .

-

Case Study: Derivatives of this compound demonstrated GI₅₀ values < 10 µM against triple-negative breast cancer (TNBC) cell lines, highlighting its potential in oncology .

Material Science

-

Polymer Modification: The ester groups participate in cross-linking reactions, improving thermal stability in epoxy resins.

-

Coordination Chemistry: Serves as a ligand precursor for transition metal complexes, enabling catalytic applications .

Biological Activity and Mechanistic Insights

Toxicity Profile

-

Acute Toxicity: Causes skin and eye irritation (H315, H319) .

-

Environmental Impact: Low bioaccumulation potential due to moderate hydrophilicity (logP ≈ 1.5) .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (Category 2) | Use nitrile gloves and lab coats |

| Eye Damage (Category 2A) | Wear chemical goggles |

| Respiratory Irritation (Category 3) | Operate in fume hoods |

Storage recommendations include airtight containers under inert gas (N₂) at 2–8°C .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume